Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate
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Overview
Description
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate is a fascinating chemical compound with diverse applications in scientific research. It offers a unique combination of properties that make it valuable for studying various biological processes. The compound has the molecular formula C13H17NO4 and a molecular weight of 251.27838 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate typically involves the esterification of 2-[3-(butyrylamino)-4-hydroxyphenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological pathways and processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(acetylamino)-4-hydroxyphenyl]acetate
- Methyl 2-[3-(propionylamino)-4-hydroxyphenyl]acetate
- Methyl 2-[3-(valerylamino)-4-hydroxyphenyl]acetate
Uniqueness
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate is unique due to its specific butyrylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research applications .
Properties
IUPAC Name |
methyl 2-[3-(butanoylamino)-4-hydroxyphenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-12(16)14-10-7-9(5-6-11(10)15)8-13(17)18-2/h5-7,15H,3-4,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITSLEDNSGRLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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